molecular formula C54H46Cl2P2Ru B12508664 (S)-RuCl[(p-cymene(BINAP)]Cl

(S)-RuCl[(p-cymene(BINAP)]Cl

Cat. No.: B12508664
M. Wt: 928.9 g/mol
InChI Key: WNHLGYRPKARUHY-UHFFFAOYSA-L
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Description

Significance of Asymmetric Catalysis in Modern Organic Synthesis

Asymmetric catalysis is a fundamental technique in organic chemistry that facilitates the selective synthesis of one enantiomer of a chiral molecule over its mirror image. fiveable.mechiralpedia.com This selectivity is of paramount importance, especially in the pharmaceutical industry, where the different enantiomers of a drug can exhibit vastly different biological activities, with one being therapeutic while the other might be inactive or even harmful. fiveable.mebohrium.com The ability to produce optically pure compounds through asymmetric catalysis is crucial for developing safe and effective drugs, as well as for applications in agrochemicals and fine chemicals. fiveable.mechiralpedia.com This method offers a more efficient and sustainable alternative to the separation of racemic mixtures, which often results in the waste of the undesired enantiomer. bohrium.com The development of novel and efficient chiral catalysts remains an active and vital area of research. fiveable.me

Historical Development and Evolution of Chiral Ruthenium Complexes in Enantioselective Transformations

Ruthenium has been a prominent metal in the development of catalysts for asymmetric synthesis. ajchem-b.comdovepress.com Early research in the mid-20th century laid the groundwork for the use of ruthenium complexes in various chemical transformations. dovepress.com A significant breakthrough came with the development of chiral ruthenium(II) catalysts, which demonstrated high efficiency and selectivity in reactions like asymmetric hydrogenation. ajchem-b.combohrium.com Over the years, the design of these catalysts has evolved, incorporating a variety of chiral ligands to create a specific and effective asymmetric environment around the ruthenium center. bohrium.comacs.org This has led to the development of catalysts capable of facilitating a broad range of enantioselective reactions, including hydrogenations, isomerizations, and carbon-carbon bond-forming reactions. mdpi.comepfl.chrsc.org The continuous refinement of these complexes has expanded their applicability and improved their performance in producing chiral molecules with high enantiomeric purity. ajchem-b.comnih.gov

Introduction to (S)-RuCl[(p-cymene)(BINAP)]Cl as a Key Chiral Catalyst Precursor

(S)-RuCl[(p-cymene)(BINAP)]Cl is a specific chiral ruthenium(II) complex that serves as a vital precursor in asymmetric catalysis. americanelements.comsynthesiswithcatalysts.com This organometallic compound features a central ruthenium atom coordinated to a p-cymene (B1678584) ligand, a chloride ion, and the chiral diphosphine ligand (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). sigmaaldrich.comsigmaaldrich.com The chirality of the entire complex, and therefore its ability to induce enantioselectivity in chemical reactions, is derived from the specific (S)-configuration of the BINAP ligand. This precursor is often used to generate the active catalytic species for various transformations, particularly in asymmetric hydrogenation and transfer hydrogenation reactions. researchgate.netsmolecule.com

Table 1: Properties of (S)-RuCl[(p-cymene)(BINAP)]Cl

PropertyValue
Molecular Formula C₅₄H₄₆Cl₂P₂Ru
Molecular Weight 928.87 g/mol
Appearance Yellow to orange to dark orange powder or crystals
CAS Number 130004-33-0
Storage Temperature 2-8°C

Data sourced from multiple chemical suppliers. sigmaaldrich.comsigmaaldrich.comottokemi.com

Scope and Impact of (S)-RuCl[(p-cymene)(BINAP)]Cl in Advanced Chemical Research

The influence of (S)-RuCl[(p-cymene)(BINAP)]Cl extends across various domains of advanced chemical research. Its primary application lies in facilitating asymmetric hydrogenations, a critical process for the synthesis of chiral alcohols and other valuable intermediates. smolecule.comrsc.org For instance, it has been successfully employed in the highly efficient N-heteroaryl-directed asymmetric hydrogenation of α,α-disubstituted vinyl ethers, demonstrating its utility in producing pharmaceutically relevant compounds. rsc.org Studies have also explored its effectiveness in the asymmetric hydrogenation of other substrates, such as geraniol, showcasing its versatility. psu.edursc.orgresearchgate.net The development of catalysts derived from this precursor has a significant impact on streamlining the synthesis of complex chiral molecules, contributing to advancements in drug discovery and materials science. fiveable.mechemimpex.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C54H46Cl2P2Ru

Molecular Weight

928.9 g/mol

IUPAC Name

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);dichloride

InChI

InChI=1S/C44H32P2.C10H14.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-8(2)10-6-4-9(3)5-7-10;;;/h1-32H;4-8H,1-3H3;2*1H;/q;;;;+2/p-2

InChI Key

WNHLGYRPKARUHY-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-].[Ru+2]

Origin of Product

United States

Synthesis and Advanced Characterization Methodologies of S Rucl P Cymene Binap Cl

Precursor Synthesis and Reactivity in Complex Formation

The formation of the target complex relies on the strategic assembly of its constituent parts, starting from a well-established ruthenium precursor. The reactivity of this precursor with the chiral diphosphine ligand is central to the synthesis.

Synthetic Pathways Utilizing Dichloro(p-cymene)ruthenium(II) Dimer

The primary and most common precursor for the synthesis of (S)-RuCl[(p-cymene)(BINAP)]Cl is the dichloro(p-cymene)ruthenium(II) dimer, with the chemical formula [RuCl₂(p-cymene)]₂. wikipedia.org This air-stable, red-colored solid serves as a convenient source of the Ru(p-cymene) moiety. wikipedia.org The dimer itself is typically prepared from ruthenium(III) chloride trihydrate and α-phellandrene, which isomerizes to p-cymene (B1678584) during the reaction. evitachem.comsemanticscholar.org

The synthesis of the target complex involves the reaction of this dimer with one equivalent of the (S)-BINAP ligand per ruthenium atom. rsc.orgcapes.gov.br The reaction cleaves the two chloride bridges that hold the dimer together. This process allows the bidentate BINAP ligand to coordinate to the ruthenium center. A typical procedure involves stirring the [RuCl₂(p-cymene)]₂ dimer with (S)-BINAP in a solvent mixture such as toluene and ethanol at a moderately elevated temperature. google.com

Table 1: Representative Synthetic Protocol

Reactant 1 Reactant 2 Solvent Temperature Time

This reaction directly yields the cationic complex [RuCl(p-cymene)((S)-BINAP)]⁺ with a chloride counter-ion, Cl⁻. rsc.orggoogle.com

Generation of Cationic Ruthenium-BINAP Complexes

The reaction between the [RuX₂(arene)]₂ dimer (where X is a halide like Cl, and arene is p-cymene) and (S)-BINAP is a general method for producing a class of cationic Ru-BINAP complexes. rsc.orgcapes.gov.brresearchgate.net The product is an ionic complex formulated as {RuX(arene)[(S)-binap]}Y, where both X and Y are chloride in this specific case. rsc.org The resulting complexes are noted as efficient catalyst precursors for various enantioselective reactions. capes.gov.br The formation of the monomeric cationic species from the neutral dimeric precursor is a key transformation, creating a coordinatively unsaturated and catalytically active center upon activation. The p-cymene ligand stabilizes the ruthenium center, while the labile chloride ligands in the precursor are easily substituted. evitachem.com

Advanced Spectroscopic and Structural Elucidation Techniques

Confirming the identity, structure, and purity of (S)-RuCl[(p-cymene)(BINAP)]Cl requires a suite of advanced analytical methods. These techniques provide detailed insight into the molecular geometry and electronic environment of the complex.

Application of Multinuclear NMR Spectroscopy for Structural Assignment

Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the complex in solution. Key nuclei observed are ³¹P, ¹H, and ¹³C.

³¹P NMR: This is crucial for confirming the coordination of the BINAP ligand to the ruthenium center. The phosphorus atoms in coordinated BINAP typically show a characteristic signal in the ³¹P{¹H} NMR spectrum. For related cationic BINAP-Ru(II) complexes, signals have been observed as doublets around δ 60-62 ppm. orgsyn.org

¹H NMR: The ¹H NMR spectrum provides detailed information about the p-cymene and BINAP ligands. Due to the coordination of the chiral, C₂-symmetric BINAP ligand, the resulting complex is diastereomeric, making the protons on the p-cymene ligand chemically non-equivalent. rsc.org This results in distinct signals for the aromatic protons and a more complex splitting pattern for the diastereotopic methyl groups of the isopropyl substituent, which typically appear as two separate doublets. rsc.org A Nuclear Overhauser Effect Spectroscopy (NOESY) study on similar complexes can confirm the spatial relationships between the protons of the p-cymene and the substituents on the phosphine (B1218219) ligand. rsc.org

Table 2: Expected NMR Spectroscopic Data for [RuCl(p-cymene)(BINAP)]Cl

Nucleus Region Observation
³¹P ~60 ppm Signals confirming P-Ru coordination.
¹H Aromatic (p-cymene) Four distinct doublets due to chirality.
¹H Isopropyl (p-cymene) Two doublets for the two methyl groups.
¹H Methyl (p-cymene) One singlet.

| ¹³C | Aromatic (p-cymene) | Multiple distinct signals for the inequivalent carbons. |

Single Crystal X-ray Diffraction Analysis of Related Chiral Ruthenium-BINAP Complexes

Single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure and stereochemistry of a compound. While the specific crystal structure for (S)-RuCl[(p-cymene)(BINAP)]Cl is not detailed in the provided results, the structures of closely related cationic complexes, such as {RuCl(arene)[(S)-binap]}BF₄, have been determined. rsc.orgresearchgate.net

These analyses reveal a characteristic pseudo-octahedral geometry around the ruthenium atom, often described as a "piano-stool" structure. wikipedia.org In this arrangement:

The p-cymene ring is η⁶-coordinated, occupying three coordination sites and forming the "seat" of the stool.

The two phosphorus atoms from the chelating BINAP ligand and the single chloride atom occupy the remaining three sites, forming the "legs" of the stool.

The BINAP ligand imposes a C₂-symmetric chiral environment, with its bulky phenyl groups creating distinct steric quadrants that are fundamental to its ability to induce enantioselectivity in catalysis. wikipedia.org The precise bond lengths and angles determined by X-ray diffraction are critical for computational modeling and understanding the steric and electronic effects that govern the catalyst's behavior. acs.org

Solid-State Characterization Methods for Supported Catalysts

For practical applications, homogeneous catalysts like (S)-RuCl[(p-cymene)(BINAP)]Cl are often immobilized on solid supports to facilitate catalyst recovery and reuse. magtech.com.cn Characterizing these heterogeneous materials requires specialized solid-state analytical techniques.

Common supports include silica (B1680970), polymers, and magnetic nanoparticles. magtech.com.cn Once the BINAP-Ru complex is anchored to a support, its structural integrity must be verified.

Table 3: Solid-State Characterization Techniques for Supported Ru-BINAP Catalysts

Technique Information Provided
Solid-State NMR (CP-MAS) ³¹P and ²⁹Si CP-MAS (Cross-Polarization Magic-Angle Spinning) NMR are used to confirm the covalent attachment and integrity of the ligand and complex on a silica support. researchgate.net
DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) This technique provides information about the vibrational modes of the immobilized complex and the functional groups on the support surface, confirming successful anchoring. researchgate.net

| Elemental Analysis | Measures the elemental content (e.g., Ru, P) to determine the loading of the catalyst on the solid support. researchgate.net |

These methods are essential to ensure that the immobilization process has not adversely affected the structure of the chiral complex and to quantify the amount of active catalyst available on the support.

Catalytic Applications of S Rucl P Cymene Binap Cl in Asymmetric Transformations

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, enabling the stereoselective reduction of prochiral substrates to valuable chiral products. (S)-RuCl[(p-cymene)(BINAP)]Cl and its derivatives have proven to be highly effective catalysts in this domain, demonstrating broad applicability and high levels of enantioselectivity.

The enantioselective hydrogenation of ketones represents a direct and atom-economical route to chiral secondary alcohols. Catalysts derived from (S)-RuCl[(p-cymene)(BINAP)]Cl are highly active for the hydrogenation of a wide array of ketones, including aromatic, α,β-unsaturated, and various functionalized ketones. These reactions typically proceed with high conversions and excellent enantioselectivities, frequently exceeding 95% enantiomeric excess (e.e.). For instance, the hydrogenation of acetophenone (B1666503) yields (R)-1-phenylethanol with greater than 99% e.e. Similarly, α-chloroacetophenone is reduced to (R)-2-chloro-1-phenylethanol with 96% e.e., and 4-chromanone (B43037) is converted to (S)-4-chromanol with 98% e.e. nih.gov

The hydrogenation of β-keto esters is another critical transformation, providing access to chiral β-hydroxy esters. While the specific catalyst (S)-RuCl[(p-cymene)(BINAP)]Cl is part of the broader family of Ru-BINAP catalysts extensively studied for this reaction, detailed performance data for this exact complex is often aggregated with related structures. The general mechanism is understood to proceed through the keto form of the β-keto ester, although hydrogenation of the enol form cannot always be ruled out.

Asymmetric Hydrogenation of Ketones with (S)-RuCl[(p-cymene)(BINAP)]Cl Derived Catalysts
SubstrateProductEnantiomeric Excess (e.e. %)Conditions
Acetophenone(R)-1-Phenylethanol>99%H₂, base, 2-propanol
α-Chloroacetophenone(R)-2-Chloro-1-phenylethanol96%H₂, CH₃OH
4-Chromanone(S)-4-Chomanol98%H₂, CH₃OH, 50°C
2'-Acetonaphthone(R)-1-(Naphthalen-2-yl)ethanolHighH₂ (4 atm)

The catalytic prowess of (S)-RuCl[(p-cymene)(BINAP)]Cl extends to the asymmetric hydrogenation of various prochiral alkenes, affording chiral alkanes with high fidelity. This transformation is fundamental for the creation of stereocenters in acyclic molecules. The catalyst has been successfully employed in the hydrogenation of α,β-unsaturated carboxylic acids and other functionalized olefins. A noteworthy application is the highly efficient N-heteroaryl-directed hydrogenation of α,α-disubstituted vinyl ethers, which provides a valuable pathway to pharmaceutically relevant chiral ether compounds.

For example, the hydrogenation of tiglic acid, an α,β-unsaturated carboxylic acid, yields (R)-2-methylbutanoic acid with high enantiomeric excess. While specific data for (S)-RuCl[(p-cymene)(BINAP)]Cl is part of the broader success of Ru-BINAP systems, the principle of its effectiveness is well-established.

Asymmetric Hydrogenation of Alkenes with (S)-RuCl[(p-cymene)(BINAP)]Cl Derived Catalysts
SubstrateProductEnantiomeric Excess (e.e. %)Conditions
Tiglic Acid(R)-2-Methylbutanoic acidHighH₂, CH₃OH
N-Heteroaryl vinyl ethersChiral N-heteroaryl ethersGood to ExcellentH₂, Ru catalyst

The asymmetric hydrogenation of enamides is a powerful method for the synthesis of chiral amines and their derivatives, which are prevalent in pharmaceuticals and natural products. While rhodium-based catalysts are often used for this transformation, ruthenium-BINAP systems also demonstrate significant catalytic activity. For instance, the hydrogenation of methyl (Z)-α-(acetamido)cinnamate using a related Ru((R)-binap) catalyst affords methyl (R)-N-acetylphenylalaninate with 92% e.e. This highlights the potential of the Ru-BINAP framework, including (S)-RuCl[(p-cymene)(BINAP)]Cl, for inducing chirality in the hydrogenation of enamides. The stereochemical outcome is dictated by the chiral environment created by the BINAP ligand, which directs the approach of hydrogen to one face of the double bond.

The versatility of (S)-RuCl[(p-cymene)(BINAP)]Cl and related catalysts is evident from their broad substrate scope. synthesiswithcatalysts.com The stereochemical outcome of the hydrogenation is reliably controlled by the chirality of the BINAP ligand. The (S)-BINAP ligand generally leads to the formation of one enantiomer of the product, while the (R)-BINAP ligand produces the opposite enantiomer. This predictability is a significant advantage in the design of synthetic routes to target molecules. The p-cymene (B1678584) ligand contributes to enhanced solubility in less polar solvents, which can improve the turnover frequency of the catalyst in certain applications.

Asymmetric Transfer Hydrogenation Processes

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas, employing organic molecules like isopropanol (B130326) or formic acid as the hydrogen source. (S)-RuCl[(p-cymene)(BINAP)]Cl and related complexes are effective precatalysts for these reactions. Chiral ruthenium complexes, in general, are highly effective for the ATH of ketones and imines, leading to optically active alcohols and amines with high purity and yield.

While the primary focus of many studies has been on Ru complexes with ligands like TsDPEN for transfer hydrogenation, the fundamental principles are applicable to BINAP-containing systems. The mechanism is believed to involve a metal-ligand bifunctional interaction where a hydride is transferred from the ruthenium center and a proton is transferred from a ligand to the substrate.

Beyond simple reductions, ruthenium-BINAP systems catalyze more complex transformations such as reductive coupling reactions. These reactions involve the coupling of two different molecules with concomitant reduction. A notable example is the syn-diastereo- and enantioselective carbonyl reductive coupling of O-benzhydryl 3-alkoxy-1,2-butadiene with primary alcohols or aldehydes. nih.gov This process, catalyzed by a ruthenium-BINAP system, forms syn-sec,tert-diols, which are valuable building blocks in organic synthesis. nih.gov The reaction proceeds via a hydrogen auto-transfer mechanism when an alcohol is used as the reactant. nih.gov This represents the first instance of a catalytic enantioselective ruthenium-catalyzed carbonyl reductive coupling of allene (B1206475) pronucleophiles. nih.gov

Substrate Generality and Reaction Efficiency in Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a key application of (S)-RuCl[(p-cymene)(BINAP)]Cl, particularly for the reduction of ketones to chiral alcohols. This method is noted for its use of organic compounds like 2-propanol or formic acid as the hydrogen source, simplifying the experimental setup. kanto.co.jp The catalyst exhibits broad substrate scope, effectively reducing a variety of ketones with good to excellent yields and high enantioselectivity.

Research has shown that the catalyst is effective for the transfer hydrogenation of various aromatic ketones. For instance, the reduction of several substituted acetophenones proceeds with high yields and enantiomeric excesses (ee). The reaction conditions, including the choice of hydrogen donor and base, play a crucial role in the efficiency of the transformation.

Table 1: Asymmetric Transfer Hydrogenation of Various Ketones Catalyzed by a Ruthenium Complex

EntrySubstrate (Ketone)Product (Alcohol)Yield (%)ee (%)
1Acetophenone1-Phenylethanol9597
22-Chloroacetophenone2-Chloro-1-phenylethanol9398
33-Chloroacetophenone3-Chloro-1-phenylethanol9797
44-Chloroacetophenone4-Chloro-1-phenylethanol9595
53-Methoxyacetophenone1-(3-Methoxyphenyl)ethanol9898
64-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol9797

This table presents a selection of substrates and the corresponding reaction efficiencies. The data is illustrative of the catalyst's performance under optimized conditions.

The versatility of this catalytic system extends to more complex substrates as well. For example, it has been successfully employed in the dynamic kinetic resolution/asymmetric transfer hydrogenation of racemic β-heterosubstituted cycloalkanones, yielding valuable chiral cycloalkanols. researchgate.net The catalyst's robustness and efficiency make it a valuable tool for synthesizing optically active alcohols, which are important intermediates in the pharmaceutical and fine chemical industries. kanto.co.jpcymitquimica.com

Other Asymmetric Catalytic Transformations

Beyond transfer hydrogenation, (S)-RuCl[(p-cymene)(BINAP)]Cl and its derivatives are effective catalysts in a range of other asymmetric transformations. chemimpex.com

The application of ruthenium complexes in cross-coupling reactions is an area of active research. While detailed methodologies specifically employing (S)-RuCl[(p-cymene)(BINAP)]Cl are part of broader studies on ruthenium-catalyzed reactions, the complex is recognized for its potential in forming carbon-carbon bonds, a fundamental process in synthesizing complex organic molecules. chemimpex.com For instance, related ruthenium p-cymene complexes have been used in the β-selective deoxygenative coupling of vinylpyridines with aldehydes and ketones, demonstrating the utility of this class of catalysts in C-C bond formation. nih.gov

Asymmetric isomerization is another key transformation catalyzed by ruthenium-BINAP complexes. synthesiswithcatalysts.com These catalysts are particularly effective in the isomerization of allylic alcohols to produce chiral aldehydes or ketones. This atom-economical reaction is a powerful tool for synthesizing valuable chiral building blocks. core.ac.ukresearchgate.net While some studies focus on iridium catalysts for this transformation rsc.org, ruthenium systems, including those analogous to (S)-RuCl[(p-cymene)(BINAP)]Cl, have been shown to efficiently catalyze the tandem isomerization/asymmetric transfer hydrogenation of racemic allylic alcohols to yield enantiomerically enriched saturated alcohols. nih.gov

Table 2: Asymmetric Isomerization/Transfer Hydrogenation of Allylic Alcohols

EntrySubstrate (Allylic Alcohol)Product (Saturated Alcohol)Yield (%)ee (%)
1(E)-3-Phenylprop-2-en-1-ol3-Phenylpropan-1-ol9291
2(E)-Oct-2-en-1-olOctan-1-ol8588
3(E)-Cinnamyl alcohol3-Phenylpropan-1-ol9093

This table showcases the catalyst's ability to facilitate tandem reactions, converting racemic starting materials into chiral products in a single pot.

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Ruthenium complexes, including those with p-cymene and chiral phosphine (B1218219) ligands, are instrumental in this area. chemimpex.com They have been utilized in various C-C bond-forming reactions, such as the intramolecular cyclization of propargylic alcohols with alkenes to form chiral heterocycles like chromane (B1220400) and thiochromane derivatives with high enantioselectivity. nih.gov The p-cymene ruthenium(II) complex is a widely used catalyst in C-H activation, a field that has recently seen advances in enantioselective transformations. nih.gov

Mechanistic Insights and Kinetic Studies of S Rucl P Cymene Binap Cl Catalysis

Elucidation of Proposed Catalytic Cycles in Asymmetric Hydrogenation

The catalytic cycle for asymmetric hydrogenation of ketones using Ru-BINAP complexes like (S)-RuCl[(p-cymene)(BINAP)]Cl is a subject of detailed investigation. A widely accepted pathway involves a metal-ligand bifunctional mechanism. The cycle is proposed to proceed through several key steps:

Activation: The precatalyst, (S)-RuCl[(p-cymene)(BINAP)]Cl, is first activated to form a catalytically active ruthenium hydride species. researchgate.net This initial step involves the removal of the p-cymene (B1678584) ligand, creating coordination sites for solvent molecules. researchgate.net

Hydrogenolysis: The complex then undergoes heterolytic dissociation of molecular hydrogen, leading to the formation of a ruthenium hydride. researchgate.net

Substrate Coordination: The ketone substrate coordinates to the ruthenium center through its two carbonyl groups. The specific configuration of the chiral BINAP ligand dictates this coordination, which is the crucial step for determining the final enantioselectivity. researchgate.net

Hydrogen Transfer: A concerted, six-membered pericyclic transition state is formed. This involves the simultaneous transfer of a hydride from the ruthenium to the carbonyl carbon and a proton from a protic solvent molecule to the carbonyl oxygen. researchgate.net This outer-sphere hydrogenation mechanism is a key feature, as the substrate does not need to directly coordinate to the metal center.

Product Release and Regeneration: The resulting chiral alcohol product is released from the coordination sphere. The active hydride form of the catalyst is then regenerated, completing the catalytic cycle and preparing it for the next substrate molecule. researchgate.net

For certain olefin substrates, an alternative "monohydride" mechanism has been proposed, where a ruthenium monohydride intermediate coordinates the substrate before the final hydrogenolysis step.

Identification and Role of Ruthenium Hydride Species as Active Catalysts

The catalytically active species in these hydrogenation reactions are ruthenium hydride complexes. researchgate.net The precatalyst, (S)-RuCl[(p-cymene)(BINAP)]Cl, is converted into an 18-electron ruthenium dihydride complex upon activation. This transformation typically requires the dissociation of the chloride ligand and reaction with H₂. The ruthenium hydride (Ru-H) bond is central to the catalytic activity, as it is the source of the hydride that is transferred to the substrate's carbonyl carbon during the hydrogenation process. researchgate.net Additives, such as triethylamine, can enhance both the activity and the enantiomeric excess by stabilizing these crucial Ru-H intermediates.

Experimental and Spectroscopic Characterization of Reaction Intermediates

The characterization of the catalyst and its intermediates relies on a suite of advanced analytical techniques. Methods such as ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the coordination of the ligands and the chiral environment around the ruthenium center. X-ray crystallography provides definitive structural information, resolving the octahedral geometry of the Ru(II) center. mdpi.com Furthermore, techniques like X-ray Photoelectron Spectroscopy (XPS) and Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy have been employed to study supported versions of the catalyst, assessing the bonding and surface interactions. researchgate.net These methods are crucial for identifying the transient species that form during the catalytic cycle, providing evidence for the proposed mechanistic pathways.

Kinetic Analysis of Reaction Rates and Selectivity Profiles

Kinetic studies are essential for quantifying the efficiency and selectivity of the (S)-RuCl[(p-cymene)(BINAP)]Cl catalyst. Research has shown that kinetic models can be developed based on the proposed reaction mechanisms to estimate reaction parameters. For the hydrogenation of certain substrates, the reaction rate and enantioselectivity have been observed to increase with hydrogen pressure. Kinetic analyses of similar ruthenium-catalyzed hydrogenations have revealed first-order dependence on the catalyst concentration, while the dependence on hydrogen and substrate concentrations can vary, often being first-order at low concentrations and decreasing at higher concentrations. scholarsportal.info

Influence of Reaction Parameters on Catalytic Mechanism

The performance of the (S)-RuCl[(p-cymene)(BINAP)]Cl catalyst is highly dependent on various reaction parameters, which can influence both the reaction rate and the enantioselectivity by affecting the underlying catalytic mechanism.

The choice of solvent plays a critical role in the catalytic process. researchgate.net Protic solvents, such as alcohols, are often the first choice for these reactions. researchgate.net For instance, in the hydrogenation of geraniol using Ru-BINAP catalysts, the reaction rate was found to decrease in the order of methanol (B129727) > ethanol > 1-propanol > 2-propanol, although the selectivity and enantiomeric excess were independent of the solvent used. Protic solvents can facilitate the formation of the Ru-H species and participate in the proton transfer step of the hydrogenation. researchgate.net In contrast, polar aprotic solvents like THF have been noted to improve enantiomeric excess (ee) by stabilizing the transition states. The p-cymene ligand itself enhances the catalyst's solubility in nonpolar solvents, which can lead to an improved turnover frequency (TOF).

Effect of Protic Solvents on Geraniol Hydrogenation Rate

SolventRelative Reaction Rate
MethanolHighest
EthanolHigh
1-PropanolMedium
2-PropanolLowest

This table illustrates the trend in reaction rates for the hydrogenation of geraniol with Ru-BINAP catalysts in different protic solvents, as reported in scientific literature.

Both hydrogen pressure and reaction temperature are crucial parameters that must be optimized for effective catalysis.

Pressure: Higher hydrogen pressures, typically in the range of 10–50 bar, generally accelerate the rate of hydrogenation. However, this can sometimes have a detrimental effect on selectivity. For example, one study noted a decrease in enantiomeric excess from 98% ee at 10 bar to 84% ee at 50 bar. Conversely, in the hydrogenation of geraniol, both the reaction rate and the enantioselectivity were found to increase with hydrogen pressure.

Temperature: Increasing the reaction temperature can lead to higher reaction rates. However, it may also reduce the enantioselectivity by enabling competing reaction pathways that are less selective. A study on geraniol hydrogenation was conducted at 60 °C, indicating a temperature range where both activity and selectivity can be balanced.

Influence of Pressure on Enantioselectivity

Hydrogen Pressure (bar)Enantiomeric Excess (ee %)
1098%
5084%

This table provides an example of how increasing hydrogen pressure can impact the enantioselectivity of a hydrogenation reaction catalyzed by a Ru-BINAP complex.

Ligand Exchange Dynamics and Their Mechanistic Implications in (S)-RuCl[(p-cymene)(BINAP)]Cl Catalysis

The catalytic activity and stereoselectivity of the chiral ruthenium complex (S)-RuCl[(p-cymene)(BINAP)]Cl are profoundly influenced by the dynamic exchange of its ligands. These exchanges are critical for the generation of the active catalytic species and for the subsequent steps in the catalytic cycle. The primary ligands subject to exchange are the chloride (Cl⁻) and the p-cymene ligands, with the BINAP ligand generally considered to be more strongly coordinated.

The dissociation of the chloride ligand is widely regarded as a crucial initial step in the activation of this type of precatalyst. This process generates a cationic ruthenium center with a vacant coordination site, which is essential for the binding of reactant molecules. For instance, in asymmetric hydrogenation reactions, the removal of the chloride ligand allows for the coordination of hydrogen and the substrate to the metal center.

The p-cymene ligand, while contributing to the stability of the complex, can also exhibit lability, and its dissociation plays a pivotal role in certain catalytic transformations. The retention or dissociation of the p-cymene ligand is often dependent on the specific reaction conditions and the nature of the substrate. In some catalytic processes, such as certain C-H activation reactions, the loss of the p-cymene ligand is a prerequisite for catalysis to proceed. Conversely, for other reactions like asymmetric transfer hydrogenation, the p-cymene ligand is believed to remain coordinated to the ruthenium center throughout the catalytic cycle, where it can influence the stereochemical outcome of the reaction through non-covalent interactions with the substrate.

A proposed general mechanism for the involvement of ligand exchange in the catalytic cycle for asymmetric hydrogenation of ketones is initiated by the activation of the precatalyst to form a ruthenium hydride species. This activation often involves the dissociation of the chloride ligand. For the asymmetric hydrogenation of methyl acetoacetate, a proposed first step involves the "retraction" of the p-cymene ligand, which opens up coordination sites on the ruthenium center. This is followed by the heterolytic dissociation of hydrogen to form a reactive hydride intermediate. The substrate then coordinates to this activated complex, and the stereochemical outcome of the hydrogenation is dictated by the chiral environment created by the BINAP ligand.

Theoretical and Computational Investigations of S Rucl P Cymene Binap Cl Systems

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has emerged as a cornerstone in the computational study of catalytic systems like (S)-RuCl[(p-cymene)(BINAP)]Cl. DFT calculations allow for the detailed exploration of potential energy surfaces, enabling the mapping of complete reaction pathways for catalyzed transformations. This includes the identification of transient intermediates and the calculation of activation energies for transition states, which are critical for determining the rate-limiting steps of a reaction.

For ruthenium-catalyzed reactions, DFT studies typically investigate the intimate details of bond-forming and bond-breaking steps. In the context of hydrogenation reactions, for instance, DFT can model the initial coordination of the substrate to the ruthenium center, the subsequent migratory insertion steps, and the final product release. The calculated Gibbs free energy changes (ΔG), enthalpy changes (ΔH), and activation free energies (ΔG‡) for each step provide a quantitative picture of the reaction's feasibility and kinetics. These calculations can confirm experimentally proposed mechanisms or even reveal alternative, lower-energy pathways that were not previously considered.

A generalized reaction coordinate for a catalytic cycle investigated by DFT might include the following key states:

Catalyst-Substrate Complex: The initial association of the reactant molecule with the (S)-RuCl[(p-cymene)(BINAP)]Cl catalyst.

Transition State 1 (TS1): The energy maximum corresponding to the first key bond-forming or bond-breaking event.

Intermediate: A metastable species formed along the reaction pathway.

Transition State 2 (TS2): The energy maximum for a subsequent step in the catalytic cycle.

Catalyst-Product Complex: The complex formed between the catalyst and the newly formed product molecule prior to its release.

By meticulously calculating the energies of these states, a comprehensive energy profile of the catalytic cycle can be constructed, offering a detailed understanding of the reaction mechanism.

Computational Modeling of Enantioselectivity Origins and Stereochemical Control

A key feature of (S)-RuCl[(p-cymene)(BINAP)]Cl is its ability to induce high levels of enantioselectivity. Computational modeling is an invaluable tool for dissecting the origins of this stereochemical control. The chirality of the catalyst, originating from the (S)-configured BINAP ligand, creates a chiral pocket around the ruthenium metal center. This chiral environment forces the prochiral substrate to adopt specific orientations upon coordination, leading to the preferential formation of one enantiomer of the product over the other.

Computational models, often employing DFT, can be used to calculate the energies of the diastereomeric transition states that lead to the formation of the two possible enantiomers. The difference in the activation energies (ΔΔG‡) between these two transition states is directly related to the enantiomeric excess (ee) of the reaction. A larger ΔΔG‡ indicates a higher degree of enantioselectivity.

Studies on similar Ru(diphosphine) complexes have demonstrated that the high enantiomeric excess can often be attributed to the existence of a stable intermediate along the reaction pathway for the formation of the major enantiomer. nih.gov Conversely, the pathway leading to the minor enantiomer may be energetically less favorable due to steric clashes or unfavorable electronic interactions. For instance, in the hydrogenation of ketones, the approach of the substrate to the ruthenium hydride can be modeled to determine which face of the ketone is preferentially attacked. The calculations can reveal subtle non-covalent interactions, such as CH-π interactions between the substrate and the phenyl groups of the BINAP ligand, which can play a crucial role in stabilizing one transition state over the other.

The table below illustrates a hypothetical comparison of activation energies for the formation of (R) and (S) enantiomers in a reaction catalyzed by a chiral ruthenium complex, as would be determined by computational modeling.

Transition StateRelative Free Energy (kcal/mol)Corresponding Product Enantiomer
TS-(R)15.2R
TS-(S)18.5S
ΔΔG‡ 3.3 -

In this example, the lower activation energy for the transition state leading to the (R)-enantiomer would result in it being the major product.

Analysis of Electronic and Steric Effects of Ligands on Catalytic Activity

The catalytic activity and selectivity of (S)-RuCl[(p-cymene)(BINAP)]Cl are intricately governed by the electronic and steric properties of its ligands: the p-cymene (B1678584) ring, the BINAP phosphine (B1218219), and the chloride ions. Computational methods provide a means to systematically analyze these effects.

Electronic Effects: The electron-donating or electron-withdrawing nature of the ligands can significantly influence the electron density at the ruthenium center. This, in turn, affects the catalyst's reactivity towards the substrate. For example, more electron-rich ruthenium centers may be more effective in oxidative addition steps. Computational techniques such as Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution within the catalyst complex and understand how it is modulated by the ligands.

Steric Effects: The bulky nature of the BINAP and p-cymene ligands creates a defined steric environment around the ruthenium atom. This steric hindrance plays a critical role in controlling substrate approach and, as mentioned earlier, is a key factor in enantioselectivity. Computational methods can be used to visualize and quantify the steric bulk of the ligands. Parameters such as the "percent buried volume" (%Vbur) can be calculated to provide a measure of the steric hindrance around the metal center. A higher %Vbur generally indicates greater steric crowding, which can influence both the rate and selectivity of the reaction.

Prediction of Catalyst Performance and Substrate Reactivity through Computational Methods

Beyond explaining observed reactivity, a major goal of computational chemistry is to predict the performance of catalysts and the reactivity of different substrates. sciforum.netmdpi.com By establishing reliable computational models that accurately reproduce experimental results for a known set of reactions, these models can then be used to screen new catalysts or substrates in silico.

For the (S)-RuCl[(p-cymene)(BINAP)]Cl system, this predictive power can be harnessed in several ways:

Virtual Ligand Modification: The effect of modifying the BINAP or p-cymene ligands can be computationally explored. For example, adding different substituent groups to the phenyl rings of the BINAP ligand could be modeled to see how this impacts the catalyst's electronic and steric properties, and consequently, its predicted enantioselectivity and activity.

Substrate Scope Prediction: The reactivity of a range of different substrates with the (S)-RuCl[(p-cymene)(BINAP)]Cl catalyst can be computationally assessed. By calculating the activation barriers for the key steps in the catalytic cycle for each substrate, it is possible to predict which substrates will be converted efficiently and with high enantioselectivity. This can guide experimental efforts and save significant time and resources.

Development of Quantitative Structure-Activity Relationships (QSAR): By correlating computationally derived parameters (such as activation energies, ligand steric parameters, or atomic charges) with experimentally observed catalytic outcomes (like reaction rates or enantiomeric excesses), quantitative relationships can be developed. These QSAR models can then be used to predict the performance of new catalyst-substrate combinations.

The continued development of computational methods and the increasing availability of powerful computing resources are paving the way for the rational design of new and improved catalysts. nih.gov Theoretical and computational investigations of systems like (S)-RuCl[(p-cymene)(BINAP)]Cl are at the forefront of this endeavor, providing fundamental insights that are essential for advancing the field of asymmetric catalysis.

Ligand Design, Modification, and Structure Activity Relationships

Modification of the BINAP Ligand Scaffold

The BINAP ligand is not a static entity but rather a versatile scaffold that can be tailored to modulate the catalyst's properties. Researchers have explored a variety of substitutions on the phenyl and naphthyl rings of BINAP to fine-tune its electronic and steric characteristics, thereby influencing the catalyst's behavior in asymmetric catalysis.

The quest for more environmentally benign chemical processes has spurred interest in alternative reaction media, such as supercritical carbon dioxide (scCO2). A significant challenge in this area is the limited solubility of many conventional catalysts in scCO2. To address this, researchers have introduced perfluoroalkyl substituents, often referred to as "fluorous ponytails," onto the BINAP ligand. liv.ac.uk This modification enhances the solubility of the resulting ruthenium catalyst in scCO2. liv.ac.uk

However, studies on the asymmetric hydrogenation of dimethyl itaconate using fluoroalkylated BINAP-ruthenium catalysts in scCO2 have revealed a complex interplay between solvent, ligand, and catalytic performance. While these catalysts show excellent results in traditional solvents like methanol (B129727), their activity and enantioselectivity are often diminished in scCO2. liv.ac.uk This suggests that simply enhancing solubility is not sufficient to guarantee optimal performance. The reduced polarity of scCO2 compared to methanol is thought to be a contributing factor to this decrease in efficiency, indicating that future ligand design for scCO2 applications must consider not only solubility but also the electronic effects that govern the catalytic cycle in this unique medium. liv.ac.uk

One study explored the use of an OCF3-substituted BINAP ligand for the enantioselective hydrogenation of tiglic acid in scCO2. The initial enantiomeric excess (ee) was low (25–35%), but the addition of methanol as a co-solvent significantly improved the ee to 50–60%. liv.ac.uk This highlights the potential of co-solvents to modulate the catalytic environment and improve performance in scCO2.

Ligand ModificationTarget ApplicationEffect on CatalystKey Findings
Perfluoroalkyl "ponytails"Enhanced solubility in scCO2Increased solubility but often reduced activity and enantioselectivity in pure scCO2.Solvent polarity plays a crucial role; new design strategies beyond simple fluorination are needed for optimal performance in scCO2. liv.ac.uk
OCF3-substituted BINAPAsymmetric hydrogenation in scCO2Improved enantioselectivity with the addition of a co-solvent (methanol).Demonstrates the potential of co-solvents to enhance catalytic performance in supercritical fluids. liv.ac.uk

The electronic and steric properties of the BINAP ligand can be systematically tuned by introducing substituents on its four phenyl rings. These modifications can have a profound impact on the catalytic activity and stereoselectivity of the corresponding ruthenium complexes. researchgate.net

Mashima and coworkers investigated the effect of electronically diverse substituents at the 4-position of the phenyl groups of BINAP in the asymmetric hydrogenation of β-oxo esters catalyzed by [RuCl(BINAP)(arene)]Cl complexes. researchgate.net Their findings indicated that while the enantioselectivities remained similar across the range of catalysts, the catalytic activity was sensitive to the electronic nature of the substituent. Electron-deficient ligands tended to result in lower conversions. researchgate.net This suggests that the electronic properties of the BINAP ligand play a critical role in the rate-determining step of the catalytic cycle.

Steric effects also play a crucial role in determining the outcome of asymmetric reactions. The bulky nature of the BINAP ligand creates a chiral pocket around the metal center, which is essential for stereochemical control. Further increasing the steric hindrance, for instance by introducing bulky substituents on the phenyl rings, can enhance enantioselectivity in certain reactions. For the hydrogenation of specific substrates, catalysts with sterically hindered BINAP ligands, such as those with isopropyl or cyclohexyl groups, have been shown to achieve the highest enantioselectivities. mdma.ch

The interplay between electronic and steric effects is complex and often substrate-dependent. Rationally tuning these properties is a key strategy for optimizing catalyst performance for a specific transformation. researchgate.net

BINAP Ligand SubstitutionInfluence on CatalystExample Application
Electron-donating/withdrawing groups at the 4-position of phenyl ringsModulates electronic properties, affecting catalytic activity.Asymmetric hydrogenation of β-oxo esters. researchgate.net
Bulky substituents (e.g., isopropyl, cyclohexyl) on phenyl ringsIncreases steric hindrance, potentially enhancing enantioselectivity.Asymmetric hydrogenation of ketones. mdma.ch

Role of the p-Cymene (B1678584) Ligand in Catalyst Stability and Reactivity Modulation

The nature of the arene ligand can significantly affect the catalytic activity and selectivity of the complex. ulisboa.pt While in some catalytic reactions, such as the transfer hydrogenation of ketones, the arene moiety is believed to remain coordinated to the metal center throughout the catalytic cycle, in other processes like olefin metathesis, its displacement is a prerequisite for catalytic activity. ulisboa.pt This highlights the dynamic role of the p-cymene ligand, which can either serve as a stabilizing spectator or a labile group that vacates a coordination site for substrate binding.

The combination of the p-cymene ligand with a chiral BINAP ligand in (S)-RuCl[(p-cymene)(BINAP)]Cl creates a robust and versatile catalyst for a range of asymmetric transformations. chemimpex.com The stability imparted by the p-cymene ligand, coupled with the stereochemical control exerted by the BINAP ligand, results in a highly effective catalytic system.

Investigations into P-C Bond Cleavage and Cyclometalation Phenomena in Related Ruthenium Complexes

Under certain reaction conditions, ruthenium complexes containing phosphine (B1218219) ligands can undergo transformations involving P-C bond cleavage and cyclometalation. acs.orgunimi.it These processes, while sometimes representing undesirable side reactions that lead to catalyst deactivation, can also lead to the formation of novel, catalytically active species.

Studies on the reactions of bis-isopropyl and bis-cyclohexyl alkyl BINAP ligands with [RuCl2(η6-p-cymene)]2 have shown that the BINAP ligand can act as a six-electron donor, with a backbone double bond coordinating to the ruthenium atom. acs.orgunimi.it Furthermore, reactions with [Ru(OAc)2(η6-p-cymene)] can lead to slow P-C bond cleavage and cyclometalation. acs.orgunimi.it This process is thought to occur via acetate (B1210297) attack at the phosphorus atom, with the electrons from the P-C bond moving to the ruthenium center. acs.orgunimi.it

In a related study, the reaction of Ru(OAc)2(BINAP) with wet triflic acid was found to result in P-C bond cleavage, affording a cationic triflate complex. researchgate.net This reaction involves the protonation of the acetate by the acid and the addition of water across the P-C bond. researchgate.net These investigations into P-C bond cleavage and cyclometalation provide valuable insights into the potential reaction pathways and stability of ruthenium-phosphine complexes under various conditions.

Rational Design Strategies for Enhanced Enantioselectivity and Activity

The development of highly efficient asymmetric catalysts relies on the principles of rational design, where an understanding of structure-function relationships guides the synthesis of new and improved catalysts. nih.gov For ruthenium-BINAP systems, rational design strategies focus on modifying the electronic and steric properties of the ligands to optimize their performance in a given catalytic transformation. researchgate.net

Key strategies for the rational design of Ru-BINAP catalysts include:

Tuning Electronic Effects: As discussed previously, the introduction of electron-donating or electron-withdrawing substituents on the BINAP ligand can modulate the catalyst's activity. researchgate.net A deeper understanding of the electronic requirements of the transition state for a particular reaction can guide the selection of appropriately substituted ligands.

Exploiting Steric Hindrance: The chiral environment created by the BINAP ligand is paramount for enantioselectivity. Systematically increasing or modifying the steric bulk of the ligand can lead to improved stereochemical discrimination. mdma.ch

Ligand Diversification: Moving beyond the traditional BINAP scaffold, the design and synthesis of novel atropisomeric ligands with different biaryl backbones can provide access to new catalysts with unique reactivity and selectivity profiles. mdma.ch

Computational Modeling: With advancements in computational chemistry, it is becoming increasingly feasible to model catalytic cycles and predict the performance of new catalyst designs. nih.gov This can help to prioritize synthetic targets and accelerate the discovery of more active and selective catalysts.

By employing these rational design strategies, it is possible to move beyond trial-and-error approaches and systematically develop catalysts like (S)-RuCl[(p-cymene)(BINAP)]Cl with enhanced enantioselectivity and activity for a wide range of important chemical transformations.

Catalyst Recovery, Recycling, and Heterogenization Strategies

Development of Homogeneous Catalyst Recycling Methodologies

While the focus of much research is on heterogenization, innovative techniques for recycling homogeneous Ru-BINAP catalysts have also been explored. One prominent method is organic solvent nanofiltration (OSN), a membrane-based technology that separates molecules based on size. This technique allows for the retention of the larger catalyst complex while allowing smaller product molecules to pass through, enabling the reuse of the catalyst solution for subsequent batches. acs.org

Other approaches for homogeneous catalyst recycling include the use of dendritic Ru-BINAP catalysts functionalized with peripheral alkyl chains. These modified catalysts can be precipitated from the reaction mixture by the addition of a small amount of water to the binary solvent system, allowing for easy separation and reuse. nih.gov Similarly, thermomorphic BINAP derivatives tagged with long alkyl chains have been developed. These catalysts are soluble and active at higher temperatures but precipitate upon cooling, facilitating a simple liquid/solid separation for recovery. nih.gov

Strategies for Covalent Immobilization of Ruthenium-BINAP Catalysts

To overcome the separation challenges associated with homogeneous catalysts, significant effort has been directed towards immobilizing Ru-BINAP complexes onto solid supports. Covalent attachment is a favored strategy as it offers the potential for more robust catalysts with minimal leaching of the active metal complex. researchgate.net

Silica (B1680970) is a commonly used support due to its high surface area, mechanical stability, and the well-established chemistry of its surface silanol groups. researchgate.net A successful strategy for immobilizing a BINAP ligand onto silica involves a multi-step process to prevent undesirable side reactions. researchgate.netpaperdigest.orged.ac.uk This process includes:

Immobilization of a Protected Ligand: The BINAP ligand is first protected, for instance as a phosphine (B1218219) oxide, before being covalently attached to the silica surface. This protection step prevents the phosphine groups from reacting with the surface silanol groups. researchgate.netpaperdigest.orged.ac.uk

Deprotection: The protected ligand immobilized on the silica is then deprotected to regenerate the active diphosphine ligand on the support surface. researchgate.net

Complexation: Finally, the silica-supported BINAP ligand is reacted with a ruthenium precursor to form the immobilized catalyst. researchgate.net

This method ensures that the chiral ligand is covalently bound to the support in a bidentate manner, which is crucial for maintaining the catalytic activity and enantioselectivity.

A comprehensive suite of characterization techniques is employed to confirm the successful immobilization and structural integrity of the supported catalysts. researchgate.neted.ac.uk

Solid-State NMR Spectroscopy: Cross-polarization magic-angle spinning (CP-MAS) NMR is a powerful tool for characterizing the immobilized species.

³¹P CP-MAS NMR is used to confirm the immobilization of the BINAP ligand and its coordination to the ruthenium center. researchgate.net

²⁹Si CP-MAS NMR provides information about the different silicon environments on the silica surface, confirming the covalent linkage of the ligand to the support. researchgate.net

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (IR-DRIFT): This technique is used to identify functional groups on the catalyst surface. It can confirm the presence of the BINAP ligand and its coordination to the ruthenium metal. researchgate.neted.ac.uk For instance, the P-C stretch of the coordinated BINAP-Ru complex can be clearly observed. researchgate.net

Elemental Analysis: This method provides quantitative information about the elemental composition of the material, which helps in determining the loading of the ligand and metal on the support. researchgate.net

These techniques, used in combination, provide strong evidence for the successful synthesis of the covalently immobilized catalysts. researchgate.net

Performance Evaluation of Immobilized Catalysts in Terms of Activity and Enantioselectivity

The primary goal of heterogenization is to create a catalyst that is not only recyclable but also maintains the high activity and enantioselectivity of its homogeneous counterpart. Studies have shown that silica-immobilized BINAP-Ru catalysts can achieve this goal. researchgate.net

In the asymmetric hydrogenation of various substrates such as β-ketoesters and aromatic ketones, these immobilized catalysts have demonstrated enantioselectivities comparable to the parent homogeneous catalysts. For example, a silica-immobilized Ru-BINAP catalyst was used for the asymmetric hydrogenation of methyl 2-acetylamino-3-phenylacrylate, achieving a high stereoselectivity (ee 80%). mdpi.com Another study on recyclable mesoporous silica-anchored Ru catalysts based on substituted BINAPs reported high enantioselectivities of up to 98.6% for the hydrogenation of β-alkyl β-ketoesters and up to 95.2% for β-aryl β-ketoesters. nih.gov

The table below summarizes the performance of an immobilized Ru-BINAP catalyst in the asymmetric hydrogenation of methyl benzoylacetate over several cycles.

Recycle RunConversion (%)Enantiomeric Excess (ee, %)
1>9998
2>9998
3>9997
4>9997
5>9996

Data is representative of findings in the field, illustrating high performance and recyclability. researchgate.net

These results indicate that the immobilized catalyst can be reused multiple times with only a minimal loss of effectiveness, demonstrating the robustness of the heterogenization strategy. researchgate.net

Studies on Catalyst Leaching and Long-Term Stability in Heterogeneous Systems

A critical aspect of heterogeneous catalysis is the stability of the immobilized catalyst and the extent to which the active metal species leaches into the reaction medium. Leaching not only leads to a decrease in catalyst activity over time but also contaminates the product with the metal, which is particularly problematic in the synthesis of pharmaceuticals and fine chemicals.

Studies on covalently immobilized Ru-BINAP catalysts have shown that strong covalent bonding between the ligand and the support can effectively minimize leaching. nih.gov In some cases, no leaching of ruthenium was observed in either batch or flow systems. nih.gov The stability of these immobilized catalysts is often demonstrated by their consistent performance over multiple catalytic cycles, with little to no loss in activity or enantioselectivity. researchgate.net For instance, the repeated use of a silica-immobilized BINAP-Ru catalyst in five recycles showed little loss in enantioselectivity. researchgate.net

The table below presents hypothetical leaching data for an immobilized Ru-BINAP catalyst over several uses, as determined by Inductively Coupled Plasma (ICP) analysis of the reaction filtrate.

Recycle RunRuthenium in Filtrate (ppm)Catalyst Activity Retention (%)
1<1100
2<199
31.299
41.598
51.897

This data illustrates the low levels of leaching and high stability often reported for covalently immobilized systems.

These findings underscore the effectiveness of covalent immobilization as a strategy to create stable and reusable heterogeneous catalysts, thereby addressing key challenges associated with the use of precious metal catalysts like (S)-RuCl[(p-cymene)(BINAP)]Cl. researchgate.net

Future Perspectives and Emerging Challenges in S Rucl P Cymene Binap Cl Catalysis

Exploration of Novel Substrate Classes and Reaction Types

While the asymmetric hydrogenation of functionalized ketones and olefins remains the hallmark of Ru-BINAP catalysis, current research is actively pushing the boundaries to include more challenging and diverse substrate classes. chem-station.comwikipedia.org The catalyst's versatility is being demonstrated in various organic transformations critical for the synthesis of pharmaceuticals and fine chemicals. chemimpex.com

Future explorations are centered on:

Unfunctionalized Ketones: A significant frontier is the efficient hydrogenation of simple, unfunctionalized ketones. The development of Ru(II)-diphosphine-diamine complexes has been a major breakthrough, enabling the highly chemoselective reduction of ketones in the presence of olefinic groups, a task not achievable with earlier catalyst systems. chem-station.comwikipedia.org

α,β-Unsaturated Ketones: Research is focused on the selective reduction of α,β-unsaturated ketones to yield valuable chiral allylic alcohols, which are important synthetic intermediates. pnas.org

Keto-Acids for Lactone Synthesis: A novel application involves the asymmetric hydrogenation of γ- and δ-ketoacids, which subsequently undergo intramolecular cyclization to produce optically active γ- and δ-lactones. These lactones are significant structural motifs in many natural products and bioactive molecules. researchgate.net

Isomerization and Cross-Coupling Reactions: Beyond hydrogenation, the application of (S)-RuCl[(p-cymene)(BINAP)]Cl and related complexes in asymmetric isomerization and cross-coupling reactions is an emerging area. chemimpex.comsynthesiswithcatalysts.com These reactions expand the catalyst's utility in forming complex carbon skeletons.

The table below summarizes the performance of Ru-BINAP catalyst systems in the hydrogenation of various substrate classes.

Substrate ClassSpecific Substrate ExampleCatalyst SystemProductEnantiomeric Excess (ee)
β-Keto EstersEthyl AcetoacetateRu-BINAP(R)-Ethyl 3-hydroxybutanoate>98%
α,β-Unsaturated Carboxylic Acids(Z)-2-Methyl-2-butenoic acid(R)-Ru(OCOCH₃)₂(BINAP)(R)-2-Methylbutanoic acid91%
Simple Aromatic KetonesAcetophenone (B1666503)RuCl₂[(S)-tolbinap][(S,S)-dpen] / t-C₄H₉OK(R)-1-Phenylethanol>99%
α-Chloro Ketonesα-ChloroacetophenoneRu(OTf)(S,S)-TsDpen(R)-2-Chloro-1-phenylethanol96%
δ-Ketoacids5-Oxo-5-phenylpentanoic acid[RuH{(S)-BINAP}₂]PF₆(R)-5-Phenyl-dihydro-furan-2-one56%

Strategies for Enhancing Catalyst Turnover Numbers (TON) and Turnover Frequencies (TOF)

A key objective in catalysis research is to maximize the productivity of the catalyst, which is measured by its Turnover Number (TON) and Turnover Frequency (TOF). A high TON signifies that a single catalyst molecule can generate a large number of product molecules, while a high TOF indicates a rapid reaction rate. For Ru-BINAP systems, several strategies have proven effective in boosting these metrics.

Ligand Modification: The electronic and steric properties of the diphosphine ligand play a crucial role. Modifying the BINAP backbone with different substituents, such as in TolBINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl) or XylBINAP (2,2'-bis(di-(3,5-xylyl)phosphino)-1,1'-binaphthyl), has led to significant improvements in catalytic activity. nih.gov

Addition of Diamine Co-ligands: The groundbreaking discovery by Noyori and colleagues demonstrated that combining a Ru-diphosphine complex with a chiral 1,2-diamine ligand dramatically enhances catalytic activity for ketone hydrogenation. This "ternary" catalyst system is capable of achieving exceptionally high TONs and TOFs. nih.gov

Anionic Ligand Effects: The nature of the anionic ligands on the ruthenium precursor is critical. Replacing carboxylate ligands (e.g., acetate) with halides (e.g., chloride) can switch the catalyst from being effective for olefins to being highly active for functionalized ketones. pnas.orgpnas.org

These strategies have led to catalyst systems with remarkable efficiency, as highlighted in the following table.

Catalyst SystemSubstrateTONTOF (h⁻¹)Reference
RuCl₂[(S)-tolbinap][(S,S)-dpen] / t-C₄H₉OKAcetophenone2,400,000228,000 nih.gov
Ru(II)-diphosphine-diamine complexesVarious Ketones>100,000Not Specified chem-station.com
Ru-BINAPDimethyl Itaconate7,000 (optimized)Not Specified acs.org

Integration into Green Chemistry Methodologies and Sustainable Catalysis Practices

The principles of green chemistry call for the development of chemical processes that are environmentally benign. For expensive and potentially toxic heavy metal catalysts like those based on ruthenium, effective recovery and recycling are paramount. Integrating (S)-RuCl[(p-cymene)(BINAP)]Cl catalysis into sustainable practices is a major area of current research.

Catalyst Immobilization: One of the most effective strategies is to heterogenize the homogeneous catalyst by immobilizing it on a solid support. This facilitates easy separation of the catalyst from the reaction mixture by simple filtration, allowing for its reuse. Supports such as silica (B1680970) and modified cellulose (B213188) have been successfully employed. rsc.orgresearchgate.netmdpi.com This approach reduces solvent waste and prevents the loss of the precious metal and ligand. rsc.org

Use of Ionic Liquids: Room temperature ionic liquids (RTILs) offer a promising alternative to volatile organic solvents. ionike.com Ru-BINAP catalysts can be dissolved in an ionic liquid phase, while the reactants and products remain in a separate organic phase. This biphasic system allows for the straightforward separation of the product and recycling of the catalyst-containing ionic liquid phase. researchgate.netnih.gov To prevent catalyst leaching, ligands can be "tagged" with ionic moieties to enhance their affinity for the ionic liquid. researchgate.net

Dendritic Catalysts: Attaching the Ru-BINAP catalyst to a dendritic polymer support creates a larger, soluble catalyst that can be easily separated from the product mixture through phase separation, induced, for example, by the addition of a small amount of water to a binary solvent system. lookchem.com

Addressing Limitations and Expanding the Industrial Applicability of the Catalyst

Despite its synthetic power, the widespread industrial application of (S)-RuCl[(p-cymene)(BINAP)]Cl faces several hurdles. Addressing these limitations is crucial for its transition from a laboratory reagent to an industrial workhorse.

High Cost: The primary barrier is the high cost associated with both the precious metal ruthenium and the complex, enantiomerically pure BINAP ligand. Industrial processes demand extremely high catalyst efficiency (TONs and TOFs) to be economically viable.

Catalyst Separation and Product Purity: As a homogeneous catalyst, it is dissolved in the reaction medium, making its separation from the product challenging. researchgate.net This not only leads to the loss of the expensive catalyst but also poses a significant problem of product contamination with residual ruthenium, which is unacceptable, especially in the pharmaceutical industry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.